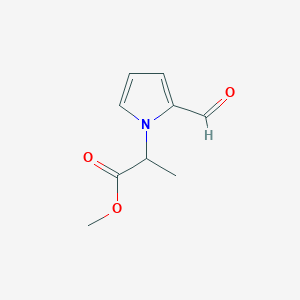
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Reactions
The compound "2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid" is closely related to several pyridine derivatives which have been studied for their synthesis methods and chemical reactions. For instance, the synthesis of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives has been explored, highlighting reactions with various agents to afford pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Alkylation and cyclization processes have led to the formation of thienopyridine derivatives. The potential biological activity of these compounds has also been discussed, suggesting a research interest in their pharmacological applications (Yassin, 2009).
Molecular Structure and Interactions
The molecular structure and interaction studies of similar pyridine derivatives have been conducted using X-ray diffraction methods. For instance, the structure of 2-amino-4,6-dimethylpyrimidine 2-hydroxybenzoate was analyzed, revealing how hydrogen bonding and interactions contribute to the formation of supramolecular structures (Li, Huang, & Meng, 2011). Similarly, the formation of supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles, involving extensive hydrogen bonds and weak interactions, underscores the significance of these molecular interactions in constructing complex molecular architectures (Pang et al., 2015).
Chemical Synthesis and Applications
In the realm of chemical synthesis, various methodologies and applications involving pyridine derivatives have been developed. These include the synthesis and cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the versatility of these compounds in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019). The formation of ternary ion-pair complexes, serving as chiral solvating agents for enantiodiscrimination of carboxylic acids, highlights the utility of these compounds in stereochemical analysis and enantiopurity testing (Chaudhari & Suryaprakash, 2013).
Advanced Materials and Coordination Chemistry
Pyridine derivatives have also found applications in the field of materials science and coordination chemistry. The construction of low-dimensional Zn(II) complexes based on different organic-carboxylic acids demonstrates their potential in designing new materials with specific structural and functional properties (Zhou et al., 2009).
properties
IUPAC Name |
2-cyclobutyloxy-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7-6-8(2)13-11(10(7)12(14)15)16-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYEGWQENYMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)






![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)